Product packaging for 1-Ipomeanol(Cat. No.:CAS No. 34435-70-6)

1-Ipomeanol

Cat. No.: B110095
CAS No.: 34435-70-6
M. Wt: 168.19 g/mol
InChI Key: IGGLYMZTLQKWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ipomeanol belongs to the class of organic compounds known as heteroaromatic compounds. Heteroaromatic compounds are compounds containing an aromatic ring where a carbon atom is linked to an hetero atom. This compound is soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in root vegetables. This makes this compound a potential biomarker for the consumption of this food product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O3 B110095 1-Ipomeanol CAS No. 34435-70-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

34435-70-6

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

5-(furan-3-yl)-5-hydroxypentan-2-one

InChI

InChI=1S/C9H12O3/c1-7(10)2-3-9(11)8-4-5-12-6-8/h4-6,9,11H,2-3H2,1H3

InChI Key

IGGLYMZTLQKWGT-UHFFFAOYSA-N

SMILES

CC(=O)CCC(C1=COC=C1)O

Canonical SMILES

CC(=O)CCC(C1=COC=C1)O

Other CAS No.

34435-70-6

Synonyms

5-(3-Furanyl)-5-hydroxy-2-pentanone;  1-Ipomeanol;  5-(3-Furyl)-5-hydroxy-2-pentanone;  5-(3-Furyl)-5-hydroxy-2-pentanone;  5-(3-Furanyl)-5-hydroxy-2-pentanone

Origin of Product

United States

Furan Ring Modifications:the Integrity and Substitution Pattern of the Furan Ring Are Paramount for the Compound S Activity.

Importance of the Furan (B31954) Moiety : The furan ring itself is the "warhead" of the molecule. Its oxidation by CYP enzymes is the initiating step in forming the toxic metabolite. researchgate.netacs.org

Replacement of the Furan Ring : Replacing the furan ring with a thiophene (B33073) ring, creating a thiophene analogue of ipomeanol, results in a compound with only weak cytotoxic activity. tubitak.gov.tr This demonstrates that the furan oxygen is essential for the characteristic bioactivation and toxicity.

Substitution Position : The position of the side chain on the furan ring is critical. Studies on the 2-furyl regioisomer of 4-ipomeanol (B105405), where the side chain is attached at the 2-position instead of the 3-position, showed a lack of significant antimicrobial activity, highlighting the specificity of the 3-substituted furan structure. researchgate.nettubitak.gov.tr

Side Chain Modifications:alterations to the Pentanone Side Chain Have Been Extensively Studied to Modulate Activity, Lipophilicity, and Metabolic Stability.

The Hydroxyl Group : The hydroxyl group is a key site for metabolic modification. Its oxidation can produce ipomeanine (a ketone), while its reduction leads to 1,4-ipomeadiol. wikipedia.org These changes in oxidation state alter the compound's biological profile. Furthermore, replacing the alcohol group entirely has been a major focus of research. In one study, the alcohol was replaced with N-alkyl-3-furancarboxamides, where the length of the alkyl chain (from C1 to C8) was varied. researchgate.netacs.org This led to a parabolic relationship between chain length and cytotoxicity, with moderate chains (C3-C6) showing potency similar to the parent compound, while shorter and longer chains were less toxic. researchgate.netacs.org

Alkyl Chain Length and Lipophilicity : The length and nature of the alkyl portion of the side chain influence how the molecule interacts with metabolizing enzymes. In a series of non-toxic analogues designed to inhibit the metabolism of the tobacco carcinogen NNK, extending the alkyl chain from a pentanone (in 4-hydroxy-1-phenyl-1-pentanone, HPP) to an octanone (in 7-hydroxy-1-phenyl-1-octanone, HPO) was found to be effective. wikipedia.orgnih.gov This suggests that increased lipophilicity can play a significant role in the molecule's inhibitory potential against certain enzymes. nih.gov

Esterification : To increase lipophilicity, the alcohol group of ipomeanol analogues has been esterified. In one study, the resulting alcohols from synthetic pathways were treated with octanoyl chloride to produce more lipophilic derivatives for cytotoxicity testing. nih.gov

Aromatic and Heterocyclic Replacements : Analogues have been synthesized where the furan (B31954) ring is replaced by other aromatic systems. Compounds such as 4-hydroxy-1-phenyl-1-pentanone (HPP), 4-hydroxy-1-(2-thienyl)-1-pentanone (HTP), and 4-hydroxy-1-(3-pyridyl)-1-pentanone (HPYP) were synthesized and tested as inhibitors of carcinogen metabolism. wikipedia.org

Introduction of Halogens : A fluorine-substituted derivative, 1-(3-furyl)-4-hydroxy-5-fluoro-1-pentanone, was developed as a potential imaging agent. nih.gov The introduction of a halogen atom can significantly alter the electronic properties and metabolic fate of the side chain.

The detailed findings from these SAR studies are crucial for the rational design of new analogues, whether for therapeutic research, as probes for studying enzyme function, or for understanding the mechanisms of toxicity.

Data Tables

Table 1: Structure-Activity Relationship of 1-Ipomeanol Analogues with Furan Ring Modifications

Compound/Analogue Class Structural Modification Key Research Finding Reference(s)
Thiophene (B33073) Analogue Oxygen atom in the furan ring is replaced by a sulfur atom. Showed only weak cytotoxic activity against HL-60 cells. tubitak.gov.tr

| 2-Furyl Regioisomer | The pentanone side chain is attached at the 2-position of the furan ring instead of the 3-position. | Did not show significant antimicrobial activity. | researchgate.nettubitak.gov.tr |

Table 2: Structure-Activity Relationship of this compound Analogues with Side Chain Modifications

Compound/Analogue Class Structural Modification Key Research Finding Reference(s)
N-Alkyl-3-Furancarboxamides The alcohol group is replaced with an N-alkylcarboxamide group. Alkyl chain length varied from C1 to C8. A parabolic relationship was observed between alkyl chain length and cytotoxicity. C3-C6 chains showed the highest activity. researchgate.netacs.org
Lipophilic Esters The alcohol group is esterified with octanoyl chloride. Synthesized to create more lipophilic prodrugs for cytotoxicity testing against HL-60 cells. nih.gov
Phenyl and Thienyl Analogues The 3-furyl group is replaced with a phenyl or thienyl group (e.g., HPP, HTP). These non-toxic analogues were effective inhibitors of the metabolic activation of the carcinogen NNK. wikipedia.org
Chain-Extended Analogues The alkyl side chain is lengthened (e.g., 7-hydroxy-1-phenyl-1-octanone). Increased lipophilicity was shown to be important for the inhibition of NNK metabolism. wikipedia.orgnih.gov
Fluorinated Analogue A fluorine atom is introduced at the 5-position of the side chain. Synthesized as a potential imaging agent for monitoring CYP4B1 enzyme activity. nih.gov

Metabolic Activation and Biotransformation of 1 Ipomeanol

Cytochrome P450-Mediated Bioactivation Pathways

The initial and rate-limiting step in the bioactivation of 1-ipomeanol is the oxidation of its furan (B31954) ring, a reaction catalyzed by specific cytochrome P450 isoforms. wikipedia.orgnih.gov This enzymatic oxidation is dependent on cofactors such as NADPH and molecular oxygen. nih.gov The resulting reactive metabolites are responsible for the compound's characteristic organ-specific toxicity.

The furan moiety of this compound is the primary site of metabolic activation. wikipedia.orgnih.gov P450 enzymes introduce an oxygen atom into the furan ring, initiating a cascade of chemical rearrangements that produce toxic electrophiles. mikiashwt.com

The oxidation of the furan ring of this compound is thought to proceed through the formation of a highly unstable epoxide intermediate. wikipedia.orgnih.gov This epoxide rapidly rearranges to form a more stable, yet still highly reactive, α,β-unsaturated dialdehyde, also known as an enedial. wikipedia.orgmikiashwt.comnih.gov Specifically, the oxidation of this compound can lead to the formation of cis-2-butene-1,4-dial. washington.edu This enedial metabolite is a potent electrophile, capable of reacting with various cellular nucleophiles. wikipedia.orgnih.gov

The electrophilic enedial metabolite of this compound can covalently bind to cellular macromolecules, including proteins and DNA. wikipedia.orgnih.gov This binding is a key event in the initiation of cellular toxicity. annualreviews.org The enedial can react with nucleophilic groups on proteins, such as the sulfhydryl group of cysteine and the amino group of lysine (B10760008), forming stable adducts. wikipedia.orgnih.gov For instance, in the presence of N-acetyl cysteine (NAC) and N-acetyl lysine (NAL), a major product formed is an N-substituted cysteinyl pyrrole (B145914) derivative. nih.govacs.org This covalent modification can alter the structure and function of essential proteins, leading to enzyme inactivation and disruption of cellular processes. wikipedia.org Autoradiography studies have shown that following administration of radiolabeled this compound, the covalently bound material is found distributed within various cellular fractions, with binding occurring to proteins. annualreviews.org

The tissue-specific toxicity of this compound is largely determined by the distribution and activity of the P450 isoforms responsible for its bioactivation. wikipedia.orgersnet.org Different species exhibit varying profiles of these enzymes in different organs, leading to species-specific patterns of toxicity.

In many rodent species, this compound is a potent pulmonary toxin due to its efficient bioactivation in the lungs. nih.govnih.gov The primary enzyme responsible for this activation in the rodent lung is CYP4B1, which is expressed at high levels in the bronchiolar Clara cells. nih.govwikipedia.orgbmj.com CYP4B1 has a high capacity for metabolizing this compound to its reactive intermediates. nih.govnih.gov Studies using Cyp4b1 null mice have unequivocally demonstrated the critical role of this enzyme in this compound-induced lung toxicity; these mice were completely protected from the pulmonary lesions observed in wild-type mice. nih.govnih.govoup.com While CYP4B1 is the dominant enzyme, other isoforms like CYP2F2 may also contribute to a lesser extent to the pulmonary metabolism of this compound in rodents. ersnet.org

Table 1: Role of Rodent Pulmonary Cytochrome P450 in this compound Bioactivation

Enzyme Primary Location Role in this compound Metabolism Key Findings
CYP4B1 Bronchiolar Clara cells Major enzyme for bioactivation in the lung. nih.govwikipedia.orgbmj.com High catalytic activity towards this compound. nih.gov Cyp4b1 knockout mice are resistant to this compound-induced lung toxicity. nih.govnih.govoup.com

| CYP2F2 | Lung | Potential minor role in bioactivation. ersnet.org | Further research is needed to fully elucidate its contribution. |

In contrast to rodents, humans are more susceptible to the hepatic toxicity of this compound. wikipedia.org This is because the human form of CYP4B1 is catalytically inactive towards this compound due to a key amino acid substitution. wikipedia.orguni-duesseldorf.deresearchgate.net Instead, the bioactivation of this compound in humans is primarily carried out by P450 isoforms that are highly expressed in the liver, such as CYP1A2 and CYP3A4. wikipedia.orgoup.comaacrjournals.org Studies using human liver microsomes and recombinant human P450s have shown that CYP1A2, CYP3A4, CYP2C19, and CYP2D6 are all capable of metabolizing this compound to reactive intermediates that can form adducts. nih.govnih.govacs.orgoup.com Of these, CYP1A2 and CYP3A4 appear to be the most significant contributors to its bioactivation in the human liver. wikipedia.orgaacrjournals.org

Table 2: Role of Human Hepatic Cytochrome P450 in this compound Bioactivation

Enzyme Primary Location Role in this compound Metabolism Key Findings
CYP1A2 Liver Major enzyme for bioactivation in the liver. wikipedia.orgoup.comaacrjournals.org Exhibits substantial activity in converting this compound to DNA-binding metabolites. nih.govnih.govaacrjournals.org
CYP3A4 Liver Significant enzyme for bioactivation in the liver. wikipedia.orgoup.comaacrjournals.org Also shows considerable activity in forming reactive metabolites from this compound. nih.govaacrjournals.org
CYP2C19 Liver Contributes to bioactivation. nih.govoup.com Identified as one of the active human P450s in metabolizing this compound. nih.govoup.com

| CYP2D6 | Liver | Contributes to bioactivation. nih.govoup.com | Also shown to be active in the metabolism of this compound. nih.govoup.com |

Characterization of Specific Cytochrome P450 Isoforms

In Vitro Studies of Species-Specific Metabolism and Activation Rates

The metabolic activation of this compound, a process essential for its biological activity, exhibits significant variability across different species and tissues. In vitro studies using microsomal preparations have been instrumental in elucidating these differences. The primary mechanism of activation involves cytochrome P450 (P450) monooxygenases, which convert this compound into a reactive electrophilic intermediate. nih.gov This reactive metabolite can form covalent bonds with cellular macromolecules, a process that is often correlated with the compound's organ-specific effects. annualreviews.org

The rate of this bioactivation is a key determinant of susceptibility. In vitro assays, often measuring the formation of adducts with trapping agents like N-acetylcysteine (NAC) and N-acetyllysine (NAL), have demonstrated that species susceptible to the extrahepatic effects of this compound generally exhibit high rates of its bioactivation in the target organ's microsomes. nih.govnih.gov For instance, high rates of bioactivation are observed in the lung microsomes of susceptible species such as cattle, rats, mice, and rabbits. nih.gov Conversely, human lung microsomes show minimal bioactivation activity. nih.gov

A notable enzyme in this process is CYP4B1, a P450 isozyme prominently expressed in the lungs of many animal species susceptible to this compound-induced pulmonary injury. nih.gov Studies using mice with a null mutation for the Cyp4b1 gene (Cyp4b1-/-) showed that their pulmonary and renal microsomes had bioactivation rates of less than 10% compared to their wild-type (Cyp4b1+/+) counterparts. oup.comnih.gov This highlights the critical role of CYP4B1 in the bioactivation of this compound in these murine tissues. oup.comnih.gov In rabbits, CYP4B1 is exceptionally active in metabolizing this compound. aacrjournals.orgaacrjournals.org However, the human ortholog of CYP4B1 is unstable and has minimal activity towards this compound, contributing to the observed species differences. nih.govaacrjournals.org

In humans, other P450 enzymes are primarily responsible for this compound metabolism. In vitro studies with cDNA-expressed human P450s have identified CYP1A2, CYP3A4, and to a lesser extent, CYP2C19, CYP2D6, and CYP2E1 as the most active enzymes in converting this compound to its reactive metabolites. oup.comaacrjournals.orgaacrjournals.org Since these enzymes are predominantly found in the liver, this explains the shift in target organ from the lung in rodents to the liver in humans. wikipedia.org

The rate of covalent binding of this compound metabolites to microsomal proteins in vitro has been shown to correlate with in vivo target organ specificity. researchgate.net For example, in addition to the lungs, male mice also show high rates of this compound bioactivation in kidney microsomes, which aligns with the observed nephrotoxicity in this species and sex. nih.govannualreviews.org This is linked to the androgen-driven expression of CYP4B1 in the male mouse kidney. nih.gov

Table 1: Species and Tissue Differences in this compound Bioactivation In Vitro

SpeciesTissueBioactivation Rate/ActivityKey P450 Enzymes InvolvedReference
Mouse (Male)LungHighCYP4B1 nih.govoup.com
Mouse (Male)KidneyHigh (Androgen-driven)CYP4B1 nih.gov
RatLungHighCYP4B1 nih.govannualreviews.org
RabbitLungVery HighCYP4B1 nih.govaacrjournals.orgaacrjournals.org
CowLungHighCYP4B1 nih.gov
DogLungLow- nih.gov
HumanLungMinimalCYP4B1 (unstable/inactive) nih.govaacrjournals.org
HumanLiverHighCYP1A2, CYP3A4, CYP2C19, CYP2D6, CYP2E1 oup.comaacrjournals.orgwikipedia.org

Phase II Metabolism and Detoxification Mechanisms

While Phase I metabolism activates this compound, Phase II metabolic pathways are crucial for its detoxification. These reactions involve the conjugation of this compound or its metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion. ontosight.ai The primary Phase II pathways for this compound are conjugation with glutathione (B108866) and glucuronidation. nih.govwikipedia.org

Conjugation with Glutathione and Related Thiols (e.g., N-acetylcysteine, N-acetyllysine)

The reactive enedial intermediate formed during the P450-mediated bioactivation of this compound is a primary target for detoxification by glutathione (GSH). wikipedia.org Endogenous pulmonary glutathione plays a significant protective role against the harmful effects of this compound by reacting with and neutralizing its toxic metabolite. nih.gov In vivo studies in rats have shown that depletion of lung glutathione leads to increased covalent binding and toxicity of this compound. nih.gov

In vitro, the reactive metabolite can be trapped by thiols such as N-acetylcysteine (NAC) and N-acetyllysine (NAL), forming stable adducts that can be quantified. nih.govwikipedia.org The formation of these adducts serves as a reliable marker for the rate of bioactivation. nih.gov

The interaction between the enedial metabolite of this compound and GSH is complex. It can lead to the formation of both mono-GSH and bis-GSH adducts through Michael addition (1,4-addition) and 1,2-addition mechanisms. wikipedia.orgwashington.edunih.gov These reactions can result in various products, including pyrrole and dihydrohydroxyfuran adducts. wikipedia.org For instance, the Michael adduct can undergo dehydration to form a mono-GSH pyrrole adduct or react further with another GSH molecule to form a bis-GSH pyrrole adduct. wikipedia.org Studies analyzing the bile of rats administered this compound have confirmed the presence of multiple glutathione conjugates, providing in vivo evidence for this detoxification pathway. nih.gov

Glucuronidation Pathways and Metabolite Identification

Another major detoxification route for this compound is direct conjugation of its hydroxyl group with glucuronic acid, a process known as glucuronidation. wikipedia.org This reaction is catalyzed by uridine (B1682114) 5'-diphospho-glucuronosyltransferase (UGT) enzymes and results in the formation of this compound glucuronide. wikipedia.orgontosight.ai This glucuronide metabolite is significantly more water-soluble than the parent compound, facilitating its elimination from the body, primarily through urine. ontosight.aipsu.edu

In rats, this compound glucuronide has been identified as a major urinary metabolite, indicating that glucuronidation is a significant detoxification pathway in this species. nih.govpsu.edu The balance between bioactivation and glucuronidation can be a critical factor in determining the organ-specific effects of this compound. nih.gov Tissues with high bioactivation rates and low glucuronidation rates are more susceptible to damage. nih.govnih.gov For example, pulmonary and renal microsomes from susceptible animal species generally show high bioactivation rates but uniformly low glucuronidation rates. nih.govnih.gov In contrast, hepatic microsomes from these species typically have high glucuronidation rates. nih.gov

In humans, specific UGT isoforms are responsible for this compound glucuronidation. In vitro screening of recombinant human UGTs has identified UGT1A9 and UGT2B7 as the major isoforms involved, with UGT2B15 also contributing. nih.gov The tissue-specific expression of these UGTs influences the rate of glucuronidation in different organs. For instance, UGT1A9 and UGT2B7 are key to glucuronidation in the human kidney, while in the liver, the process is primarily mediated by UGT2B7, with smaller contributions from UGT1A9 and UGT2B15. nih.gov

Stereochemical Influence on this compound Bioactivation and Conjugation

This compound possesses a chiral center at the carbon atom bearing the secondary alcohol group, meaning it exists as two enantiomers: (R)-1-ipomeanol and (S)-1-ipomeanol. nih.gov The stereochemistry of the molecule can influence its interaction with metabolizing enzymes and thus affect its bioactivation and detoxification.

Studies investigating the role of stereochemistry in the CYP4B1-mediated bioactivation of this compound found that the (R) and (S) enantiomers were equipotent in cytotoxicity assays using HepG2 cells expressing either rabbit or re-engineered human CYP4B1. nih.govnih.gov This suggests a lack of significant stereoselectivity in the bioactivation step catalyzed by this key enzyme. nih.govnih.gov

In contrast, the glucuronidation of this compound exhibits stereoselectivity, which is dependent on the specific UGT isoform and the tissue. nih.gov Human liver microsomes produce the (R)- and (S)-1-ipomeanol glucuronide diastereomers in a roughly 57:43 ratio. nih.gov Human kidney microsomes, however, show a strong preference for forming the (R)-glucuronide, with an (R)- to (S)-diastereomer ratio of 79:21. nih.gov

This tissue-specific difference in stereoselectivity is due to the differential expression and activity of UGT isoforms. Recombinant UGT1A9 and UGT2B7, the major isoforms in the kidney, preferentially form (R)-1-ipomeanol glucuronide. nih.govnih.gov Conversely, UGT2B15 and UGT2B17 favor the formation of the (S)-glucuronide. nih.gov In the liver, the combined activities of UGT2B7, UGT1A9, and UGT2B15 result in the less pronounced stereoselectivity observed in liver microsomes. nih.gov The lack of strong stereoselectivity in either the primary bioactivation pathway in CYP4B1-expressing cells or in hepatic glucuronidation suggests that the racemic mixture of this compound is appropriate for therapeutic applications being explored. nih.govnih.gov

Table 2: Stereoselectivity in this compound Glucuronidation by Human UGT Isoforms and Tissues

Enzyme/TissuePredominant Diastereomer Formed(R):(S) Glucuronide RatioReference
Human Liver Microsomes(R)-1-ipomeanol glucuronide57:43 nih.gov
Human Kidney Microsomes(R)-1-ipomeanol glucuronide79:21 nih.gov
Recombinant UGT1A9(R)-1-ipomeanol glucuronidePreferential for (R) nih.gov
Recombinant UGT2B7(R)-1-ipomeanol glucuronidePreferential for (R) nih.gov
Recombinant UGT2B15(S)-1-ipomeanol glucuronideFavors (S) nih.gov
Recombinant UGT2B17(S)-1-ipomeanol glucuronideFavors (S) nih.gov

Cellular and Organ Specific Mechanisms of Toxicity in Animal Models

Pulmonary Pathophysiology

Selective Injury to Nonciliated Bronchiolar Epithelial Cells (Clara Cells)

The primary and most specific target of 1-ipomeanol toxicity in the lungs of various animal species is the nonciliated bronchiolar epithelial cell, commonly known as the Clara cell. annualreviews.orgphysiology.orgsemanticscholar.org This selectivity is attributed to the high concentration and activity of cytochrome P450 (CYP) monooxygenases within these cells. nih.govatsjournals.orgatsjournals.orguv.es this compound itself is a pro-toxin, meaning it is relatively inert until it undergoes metabolic activation. researchgate.net

The bioactivation process involves the conversion of this compound into a highly reactive electrophilic intermediate, likely an enedial, by CYP enzymes. wikipedia.org In rabbits, CYP isozymes 2B1 and 4B1 have been identified as being particularly proficient at this conversion. nih.gov This reactive metabolite then covalently binds to cellular macromolecules, such as proteins, leading to cellular dysfunction and ultimately necrosis. annualreviews.orgwikipedia.org Autoradiographic studies have demonstrated that covalently bound radiolabeled this compound is almost exclusively located within Clara cells, with minimal labeling in adjacent ciliated cells. annualreviews.org This covalent binding precedes morphological signs of injury by approximately 12 hours. annualreviews.org

The sequence of events following administration of this compound includes:

Metabolic Activation: Cytochrome P450 enzymes within the Clara cells metabolize this compound. nih.govuv.es

Covalent Binding: The reactive metabolite binds to intracellular proteins. annualreviews.orgwikipedia.org

Cellular Injury: This binding leads to cytotoxicity, characterized by pyknosis and massive cytoplasmic vacuolization. annualreviews.org

Necrosis and Sloughing: The necrotic Clara cells detach from the basal lamina and are sloughed into the bronchiolar lumen. annualreviews.orgnih.gov

This selective destruction of Clara cells is the initial and primary pathological change observed in this compound-induced pulmonary toxicity. wikipedia.org It is important to note that ciliated bronchiolar cells and other lung epithelial cells are largely unaffected at lower doses due to their lower levels of the specific cytochrome P450 enzymes required for activation. annualreviews.orgwikipedia.org

Damage to Alveolar Epithelial Cells (Type I and Type II Pneumocytes)

While Clara cells are the primary target, higher doses of this compound can lead to damage to alveolar epithelial cells, which include Type I and Type II pneumocytes. annualreviews.org This damage is generally considered a secondary effect, occurring after the initial injury to the bronchiolar epithelium. wikipedia.org

In studies with calves, damage to Type I alveolar epithelial cells was observed as early as 4 hours after treatment, manifesting as dilation of the endoplasmic reticulum and perinuclear envelopes. researchgate.net Necrosis and sloughing of these cells from the basement membranes occurred between 12 and 96 hours post-treatment. researchgate.net In contrast, some studies in mice reported minimal changes to alveolar epithelial cells, suggesting species-specific differences in susceptibility. nih.gov

Type II pneumocytes, which are responsible for producing surfactant and acting as progenitors for Type I cells, can also be affected. cambridge.org In cattle, hypertrophy and hyperplasia of Type II pneumocytes are observed as a response to the damage of Type I cells. researchgate.net This proliferative response is a key feature of the repair phase following acute lung injury. However, persistent injury can hinder the differentiation of Type II cells into functional Type I cells. cambridge.org Some evidence suggests that Type II pneumocytes also possess cytochrome P450 enzymes capable of metabolizing this compound, which could make them direct targets, although this is less pronounced than in Clara cells. nih.goversnet.org

Endothelial Cell Injury in Pulmonary Capillaries and Small Veins

In some animal models, particularly mice, the pulmonary endothelium is an early and significant target of this compound toxicity. nih.gov Damage to the endothelial cells lining the pulmonary capillaries and small veins can occur concurrently with or even precede the injury to bronchiolar epithelial cells. nih.gov

In mice, interstitial edema associated with damaged endothelial cells was observed as early as 2 hours after this compound administration. nih.gov The most severe endothelial damage, characterized by marked dilation of the endoplasmic reticulum, mitochondrial swelling, and occasional plasma membrane disruptions, occurred between 12 and 24 hours post-treatment. nih.gov This endothelial injury is considered a major contributor to the development of pulmonary edema in this species. nih.gov

In contrast, studies in calves noted only mild dilation of the endoplasmic reticulum in alveolar capillary endothelial cells between 12 and 72 hours after treatment, with no evidence of endothelial cell necrosis. researchgate.net This suggests that the extent of direct endothelial injury can vary significantly between species. The injury to endothelial cells, when it occurs, disrupts the integrity of the pulmonary microvasculature, leading to increased permeability and the leakage of fluid and plasma proteins from the blood into the interstitium and alveoli. cambridge.org This vascular leakage is a critical step in the formation of pulmonary edema. wikipedia.orgnih.gov The susceptibility of endothelial cells to this compound suggests they may also possess the metabolic capability to activate the toxin, although this is less established than in Clara cells. nih.goversnet.org

Morphogenesis of Pulmonary Edema, Congestion, and Hemorrhage

The destruction of bronchiolar and alveolar epithelial cells, coupled with endothelial injury, leads to a cascade of secondary and tertiary pathological changes, including pulmonary edema, congestion, and hemorrhage. annualreviews.orgwikipedia.org These conditions are the direct consequence of the breakdown of the blood-air barrier. cambridge.orgvetlexicon.com

Pulmonary Edema: This is the accumulation of fluid in the lung's interstitium and alveolar spaces. taylorfrancis.com It begins as interstitial edema, with fluid leaking from damaged capillaries into the space surrounding the alveoli and airways. researchgate.netnih.gov As the injury progresses and the alveolar epithelium is damaged, the fluid floods the alveoli, leading to severe alveolar edema. researchgate.net This fluid is often protein-rich, which can inactivate surfactant and reduce lung compliance. cambridge.org The presence of significant lung fluid and histological evidence of pulmonary edema have been documented in rats and dogs following this compound administration. physiology.orgnih.gov

Congestion: This refers to the engorgement of pulmonary blood vessels with blood. wikipedia.org It is a common finding in animals that have succumbed to this compound toxicity and is a result of the inflammatory response and vascular disruption. nih.gov

Hemorrhage: Damage to the capillary endothelium can be severe enough to cause the rupture of small blood vessels, leading to bleeding into the alveolar spaces. annualreviews.org Diffuse pulmonary congestion and hemorrhage are prominent findings at necropsy in dogs treated with lethal doses of this compound. nih.gov

These pathological changes—edema, congestion, and hemorrhage—result in the thickening of the alveolar septum, reduced lung compliance, impaired gas exchange, and ultimately, respiratory failure, which is the likely cause of death. wikipedia.orgcambridge.org

Alterations in Alveolar Clearance Mechanisms

The widespread cellular damage induced by this compound significantly impairs the lung's natural clearance mechanisms. These mechanisms are crucial for removing inhaled particles, pathogens, and cellular debris.

Mucociliary Clearance: The destruction of ciliated and nonciliated (Clara) cells in the bronchioles disrupts the mucociliary escalator, a primary defense mechanism of the conducting airways. Clara cells are a major source of the secretory proteins that form the airway lining fluid. psu.edu Damage to these cells reduces the production of these secretions, while the loss of ciliated cells halts the coordinated beating that propels mucus and trapped debris out of the lungs. nih.gov

Alveolar Macrophage Function: In response to the cellular necrosis and influx of edema fluid, there is an inflammatory cell infiltrate into the bronchioles and alveoli, dominated by macrophages and neutrophils. researchgate.net While these cells are recruited to clear necrotic debris, their function can be overwhelmed. Furthermore, the protein-rich edema fluid can interfere with macrophage phagocytic activity. cambridge.org An increase in alveolar macrophages is a noted histological finding following this compound exposure. redalyc.org

Fluid Clearance: The damage to the alveolar epithelium, particularly Type I and Type II pneumocytes, compromises the lung's ability to clear fluid from the alveolar spaces. cambridge.org Healthy pneumocytes form a tight barrier and utilize aquaporin channels to resorb fluid, but this function is lost when the cells are injured or necrotic. cambridge.org

Impact on Bronchiolar Epithelial Differentiation and Repair

Following the acute injury phase, the lung initiates a repair process. In the bronchioles, this involves the proliferation and differentiation of progenitor cells to replace the damaged epithelium. nih.gov

In adult animals with a mature respiratory system, the repair process following this compound-induced injury can be relatively efficient. Studies in rats have shown that remaining nonciliated cells divide and differentiate to replace both the necrotic Clara cells and the ciliated cells, restoring the bronchiolar epithelium. nih.gov Similarly, in adult calves, epithelial regeneration is typically well underway within a week. physiology.org

However, the timing of the injury during development has a profound impact on the outcome of the repair. Studies in neonatal rabbits, whose Clara cells are still differentiating and have lower levels of CYP monooxygenases, revealed a heightened susceptibility to this compound toxicity. nih.gov Injury to these immature, differentiating Clara cells severely inhibits and alters the normal course of bronchiolar epithelial differentiation and repair. physiology.orgphysiology.org

Table 1: Summary of Cellular and Pathophysiological Effects of this compound in Animal Models

Mechanism/EffectAffected Cell Type/ProcessKey Research FindingsReferences
Selective InjuryNonciliated Bronchiolar Epithelial Cells (Clara Cells)Primary target due to high concentration of cytochrome P450 enzymes (CYP2B1, CYP4B1) that bioactivate this compound. Leads to covalent binding, necrosis, and sloughing. annualreviews.orgphysiology.orgnih.govwikipedia.org
Alveolar DamageType I and Type II PneumocytesOccurs at higher doses. Damage to Type I cells includes dilation of ER and necrosis. Type II cells show a proliferative response (hyperplasia). annualreviews.orgresearchgate.netresearchgate.net
Endothelial InjuryPulmonary Capillary and Small Vein Endothelial CellsAn early target in mice, leading to interstitial and alveolar edema. Characterized by organelle swelling and membrane disruption. Less severe in calves. researchgate.netnih.govcambridge.org
Pulmonary Edema, Congestion, HemorrhageLung Parenchyma and VasculatureSecondary effects resulting from the breakdown of the blood-air barrier. Characterized by fluid accumulation, vascular engorgement, and bleeding into alveoli. annualreviews.orgwikipedia.orgtaylorfrancis.comnih.gov
Altered ClearanceMucociliary Escalator, Alveolar MacrophagesDestruction of ciliated and Clara cells disrupts mucociliary clearance. Inflammatory response involves macrophage infiltration to clear debris. nih.govresearchgate.netcambridge.org
Epithelial Repair and DifferentiationBronchiolar Epithelial Progenitor CellsRepair in adults can be efficient. However, injury in neonates with differentiating Clara cells leads to abnormal repair, resulting in altered epithelial structure (e.g., squamous metaplasia) in adulthood. nih.govphysiology.orgnih.govphysiology.org

Lung Function Changes in Response to 4-Ipomeanol (B105405) Exposure

Exposure to 4-ipomeanol induces significant changes in pulmonary function, primarily due to its selective damage to the nonciliated epithelial cells of the terminal bronchioles, known as Clara cells. physiology.org

In a study using female Long-Evans rats, the administration of 4-ipomeanol led to observable changes in respiratory parameters. physiology.org Histological evidence of pulmonary edema was noted in animals, and significant increases in lung fluid were also observed. physiology.org Animals treated with 4-ipomeanol exhibited a significant decrease in tidal volume and a corresponding increase in respiratory rate. physiology.org Furthermore, a significant increase in the ratio of functional residual capacity to total lung capacity was reported. physiology.org These functional changes are thought to be a consequence of the swelling and dysfunction of Clara cells, leading to alveolar interstitial edema. physiology.org This edema can stimulate juxtapulmonary capillary receptors, or the toxin may have a direct impact on respiratory control mechanisms. physiology.org

The primary pathological effects of 4-ipomeanol in the lungs of rodents are edema, congestion, and hemorrhage, which are secondary to the necrosis of bronchiolar exocrine cells. wikipedia.org

Table 1: Pulmonary Function Changes in Female Long-Evans Rats 24 Hours After 4-Ipomeanol Administration

Parameter Effect of 5 mg/kg 4-Ipomeanol
Tidal Volume Decreased
Respiratory Rate Increased
Functional Residual Capacity-to-Total Lung Capacity Ratio (%) Increased
Pulmonary Edema Observed at 10 mg/kg

Renal System Involvement

Detection of Nephrotoxicity in Specific Animal Models (e.g., Mice)

In certain animal models, 4-ipomeanol demonstrates significant nephrotoxicity. This is particularly evident in adult male mice, which exhibit renal cortical necrosis as a primary lesion following exposure to the toxin. annualreviews.org In contrast, female mice and immature male mice are notably resistant to this renal damage. annualreviews.org Studies have shown that in addition to pulmonary damage, 4-ipomeanol causes kidney necrosis in mice. researchgate.net The administration of 4-ipomeanol to male mice resulted in characteristic lesions in the kidney, which were absent in mice lacking the CYP4B1 enzyme. nih.govnih.gov This highlights the role of metabolic activation in the kidney for the manifestation of toxicity. nih.govnih.gov

Metabolic Activation in Renal Tissues

The nephrotoxicity of 4-ipomeanol in male mice is linked to the in situ metabolic activation of the compound within the renal tissue. psu.edu The bioactivation rates of 4-ipomeanol are notably high in the renal microsomes of male mice, which correlates with the observed nephrotoxicity. nih.gov This activation is primarily catalyzed by the cytochrome P450 enzyme, CYP4B1, which is expressed in an androgen-driven manner in the kidneys of male mice. nih.gov In vitro studies have shown that renal microsomes from male mice can catalyze the bioactivation of 4-ipomeanol, and this capability is almost completely eradicated in mice where the Cyp4b1 gene has been knocked out. nih.gov This demonstrates the critical role of CYP4B1 in the metabolic activation of 4-ipomeanol in the renal tissues of susceptible animals. nih.gov

Hepatic System Involvement

Instances of Hepatotoxicity in Specific Animal Models (e.g., Hamsters)

While the primary target of 4-ipomeanol toxicity in many rodents is the lung, some species also exhibit hepatotoxicity. In hamsters, for example, exposure to 4-ipomeanol can lead to liver necrosis in addition to pulmonary damage. researchgate.net The organ-specific toxicity of 4-ipomeanol is closely correlated with the covalent binding of its reactive metabolites to tissue macromolecules. researchgate.net In hamsters, high levels of covalent binding are observed in the liver, corresponding to the observed hepatotoxicity. researchgate.net

Hepatic Microsomal Metabolism of this compound

The liver is a primary site for the metabolism of xenobiotics, and 4-ipomeanol is no exception. Hepatic microsomes from various species, including rats, can metabolize 4-ipomeanol. annualreviews.org The metabolic activation of 4-ipomeanol is mediated by cytochrome P450 enzymes, which oxidize the furan (B31954) ring to form a reactive enedial intermediate. wikipedia.orgnih.gov This reactive metabolite can then bind to cellular macromolecules, leading to toxicity. wikipedia.org

In rats, initial studies of 4-ipomeanol metabolism by liver microsomes demonstrated both the oxidation of 4-ipomeanol to ipomeanine and its reduction to 1,4-ipomeadiol. nih.gov Further metabolism of ipomeanine leads to a reactive species. nih.gov The formation of mono-glutathione (GSH) and bis-GSH adducts from the enedial metabolite of 4-ipomeanol has been observed in incubations with rat liver microsomes. washington.edu

Interestingly, while rodents primarily express the activating enzyme CYP4B1 in the lungs, in humans, the analogous enzymes CYP1A2 and CYP3A4 are predominantly active in the liver. wikipedia.org This difference in enzyme location explains why 4-ipomeanol causes hepatotoxicity in humans rather than the pulmonary toxicity observed in many animal models. wikipedia.org

Table 2: Summary of Organ-Specific Toxicity and Metabolic Activation of 4-Ipomeanol

Organ System Animal Model Key Findings Primary Metabolic Enzyme
Lungs Rats, Mice Decreased tidal volume, increased respiratory rate, pulmonary edema, necrosis of Clara cells. wikipedia.orgphysiology.org CYP4B1 nih.govnih.gov
Kidneys Male Mice Renal cortical necrosis. annualreviews.orgresearchgate.net CYP4B1 nih.govnih.gov
Liver Hamsters Liver necrosis. researchgate.net Not specified, but covalent binding is high. researchgate.net

| Liver | Rats | Oxidation to ipomeanine and reduction to 1,4-ipomeadiol. nih.gov | Cytochrome P450 enzymes annualreviews.org |

Synthetic Chemistry and Analogue Development for Research

Methodologies for Chemical Synthesis of 1-Ipomeanol

The ability to synthesize this compound and its isomers in the laboratory is crucial for obtaining pure material, free from other metabolites that occur in its natural source, mold-damaged sweet potatoes. This allows for precise biological and toxicological evaluations.

Historical and Contemporary Synthetic Routes

The initial focus of synthetic efforts was on 4-ipomeanol (B105405) to confirm its structure after isolation. The first total synthesis of (±)-4-ipomeanol was reported in 1972 by Harris and his team. Current time information in Bangalore, IN.nih.gov This route commenced with the commercially available diethyl 3,4-furandicarboxylate. Current time information in Bangalore, IN.

Reaction of 2-methyl-1,3-dithiane (B1361393) with n-butyllithium, followed by reaction with β-chloropropionaldehyde diethyl acetal (B89532) to form a bis-protected ketoaldehyde.

Selective hydrolysis of the acetal to yield a γ-protected-γ-ketoaldehyde.

A Grignard reaction with this intermediate.

Removal of the protecting group to yield this compound.

This method is noted for requiring minimal purification of its intermediates.

More contemporary synthetic approaches have focused on efficiency and the use of readily available starting materials. For instance, a more recent synthesis of (±)-4-ipomeanol begins with the commercially available furan-3-carbaldehyde. nih.gov This four-step synthesis involves:

A Grignard reaction with but-3-enylmagnesium bromide. nih.gov

Oxidation of the resulting alcohol using Dess-Martin periodinane. nih.gov

Regioselective solvolysis of the terminal double bond. nih.gov

Hydrolysis of the resulting ester to yield (±)-4-ipomeanol. nih.gov

The table below summarizes key aspects of these synthetic methodologies.

Target Compound Starting Material Key Reactions Number of Steps Reference
(±)-4-IpomeanolDiethyl 3,4-furandicarboxylatePartial hydrolysis, Decarboxylation, Claisen condensation5Harris et al., 1972 Current time information in Bangalore, IN.nih.gov
(±)-4-IpomeanolFuran-3-carbaldehydeGrignard reaction, Dess-Martin oxidation, Regioselective solvolysis4Krauss et al., 2005 nih.gov
This compound2-Methyl-1,3-dithiane and β-chloropropionaldehyde diethyl acetalUmpolung, Grignard reaction, Deprotection4

Preparation from Commercial Furan (B31954) Derivatives

The use of commercially available furan derivatives as starting materials is a cornerstone of modern synthetic strategies for ipomeanol compounds, enhancing the accessibility and practicality of these routes.

The synthesis of (±)-4-ipomeanol from furan-3-carbaldehyde is a prime example. nih.gov This approach is advantageous due to the ready availability of the starting aldehyde. The synthesis proceeds through an alcohol intermediate, which is then oxidized to a ketone. A key step in this synthesis is the regioselective solvolysis that correctly places the hydroxyl group on the side chain. nih.gov

Similarly, the historical synthesis of (±)-4-ipomeanol utilized diethyl 3,4-furandicarboxylate , another furan derivative available through commercial suppliers. Current time information in Bangalore, IN. This route involves a series of classical organic reactions to construct the desired carbon skeleton and introduce the necessary functional groups.

Design and Synthesis of this compound Analogues

The synthesis of analogues of ipomeanol is a critical area of research, providing tools to investigate the mechanisms of its biological activity and to develop new therapeutic and diagnostic agents. The majority of this work has been conducted on derivatives of 4-ipomeanol.

Development of Structural Analogues for Metabolic Studies

To understand the metabolic activation of ipomeanols, researchers have synthesized a variety of structural analogues. These studies often involve modifying the side chain or replacing the furan ring to determine which parts of the molecule are essential for its biological effects.

One area of focus has been the synthesis of N-alkyl-3-furancarboxamides . nih.govresearchgate.net In these analogues, the furan "warhead" of 4-ipomeanol is retained, but the side chain is replaced with N-alkylamides of varying lengths (from C1 to C8). nih.govresearchgate.net Studies with these compounds in cells expressing cytochrome P450 4B1 (CYP4B1) revealed a parabolic relationship between the alkyl chain length and cytotoxicity. nih.gov Analogues with chain lengths of three to six carbons showed potency similar to 4-ipomeanol. nih.gov Shorter and longer chains resulted in reduced toxicity, which was correlated with lower affinity for the enzyme and increased hydroxylation at the end of the longer chains (ω-hydroxylation), a detoxification pathway. nih.govnih.gov

Other analogues have been created by replacing the furan ring with other aromatic systems, such as phenyl and thienyl groups, to probe the role of the furan moiety in toxicity and metabolic activation. nih.gov For example, analogues like 4-hydroxy-1-phenyl-1-pentanone (HPP) and 4-hydroxy-1-(2-thienyl)-1-pentanone (HTP) have been synthesized and tested as inhibitors of the metabolism of other lung toxicants. nih.gov

Synthesis of Analogues for Cytochrome P450 Active Site Probing

Analogues of 4-ipomeanol serve as valuable chemical probes for exploring the active site of cytochrome P450 enzymes, particularly CYP4B1, which is responsible for its metabolic activation in the lungs of some species. By systematically altering the structure of the molecule, researchers can map the topology of the enzyme's active site.

The series of N-alkyl-3-furancarboxamides also provides insight into the dimensions and properties of the CYP4B1 active site. nih.govresearchgate.net The observation that analogues with very short or very long alkyl chains are poor substrates suggests that the active site has a specific size that optimally accommodates a C3 to C6 chain. nih.gov

Furthermore, analogues where the furan ring is replaced, such as with a phenyl or thienyl group, help to define the electronic and steric requirements for binding to the active site. nih.gov The inhibitory activity of these analogues against the metabolism of other known P450 substrates provides information about the active site's tolerance for different aromatic systems. nih.gov These studies are crucial for designing more specific and potent inhibitors or, conversely, more efficiently activated prodrugs.

Fluorine-Substituted Analogues as Imaging Agents for Enzyme-Activated Prodrug Systems

A particularly innovative application of ipomeanol analogue synthesis is the development of fluorine-substituted versions for use as imaging agents in Positron Emission Tomography (PET). This technology allows for the non-invasive visualization and monitoring of enzyme activity in vivo, which is highly valuable for the development of enzyme-activated prodrug therapies for cancer.

Researchers have successfully synthesized a fluorine-18 (B77423) (¹⁸F) labeled analogue of 4-ipomeanol, 1-(3-furyl)-4-hydroxy-5-fluoro-1-pentanone ([¹⁸F]F-4-IM). nih.gov The synthesis of the non-radioactive version was achieved in 12 steps starting from 3-furaldehyde. nih.govsnmjournals.org The subsequent radiosynthesis involved a three-step sequence:

Nucleophilic displacement with [¹⁸F]fluoride on a mesylate precursor. nih.govsnmjournals.org

Reduction of the ketone. nih.gov

Deprotection of a ketal group. nih.gov

This radiolabeled analogue was developed to image the activity of CYP4B1, an enzyme that can be expressed in tumors as part of a gene-directed enzyme prodrug therapy (GDEPT) strategy. nih.govacs.org The concept is that the PET agent, [¹⁸F]F-4-IM, will be metabolized by CYP4B1 in the tumor cells, leading to its trapping and accumulation, which can be detected by PET imaging. nih.gov This allows for the verification of successful gene transfer and enzyme expression before the administration of the actual therapeutic prodrug (like 4-ipomeanol). nih.govacs.org Studies showed that the uptake of [¹⁸F]F-4-IM was significantly higher in cells engineered to express CYP4B1 compared to control cells, demonstrating its potential as a promising PET imaging agent for this application. nih.govsnmjournals.org

The table below provides a summary of the developed 4-ipomeanol analogues and their research applications.

Analogue Class Specific Examples Purpose of Development Key Research Findings Reference
N-Alkyl-3-furancarboxamidesN-pentyl-3-furancarboxamideMetabolic studies, CYP450 active site probingParabolic relationship between alkyl chain length and cytotoxicity; optimal chain length is C3-C6.Kowalski et al., 2019 nih.govresearchgate.net
Aromatic Ring Analogues4-hydroxy-1-phenyl-1-pentanone (HPP), 4-hydroxy-1-(2-thienyl)-1-pentanone (HTP)Metabolic studies, CYP450 active site probingInhibition of the metabolism of other P450 substrates, providing insights into active site requirements.Desai et al., 1995 nih.gov
Fluorine-Substituted Analogues1-(3-furyl)-4-hydroxy-5-fluoro-1-pentanone ([¹⁸F]F-4-IM)Imaging agent for enzyme-activated prodrug systems (PET)Accumulates in CYP4B1-expressing cells, allowing for in vivo imaging of enzyme activity.Moon et al., 2013 nih.govsnmjournals.org

Structure-Activity Relationship Studies of this compound and its Derivatives

Structure-activity relationship (SAR) studies are fundamental to understanding the molecular features of this compound and its derivatives that are responsible for their biological activities. These investigations systematically modify the compound's structure—primarily the furan ring and the pentanone side chain—to determine how these changes influence its metabolic activation and subsequent effects. While much of the research has been conducted on the closely related isomer, 4-ipomeanol, the findings are highly relevant to this compound as they share the critical 3-substituted furan moiety, which is the cornerstone of their bioactivity.

The biological action of these compounds is not direct but requires metabolic activation by cytochrome P450 (CYP) enzymes into a highly reactive furan epoxide or enedial intermediate. wikipedia.orgresearchgate.nettubitak.gov.trtubitak.gov.tr This reactive metabolite can then form covalent bonds with cellular macromolecules, leading to cytotoxicity. wikipedia.org Therefore, SAR studies are crucial for elucidating which structural properties enhance or diminish this metabolic process and the stability of the resulting metabolite.

Key Structural Modifications and Their Effects:

Advanced Research Methodologies and Animal Models in 1 Ipomeanol Studies

In Vitro Systems for Mechanistic Elucidation

In vitro systems are crucial for isolating and studying the specific biochemical and cellular processes involved in 1-Ipomeanol's mechanism of action without the complexities of a whole-organism response.

Isolated Tissue Microsomes (Lung, Liver, Kidney) for Metabolic Profiling

Microsomes, which are vesicles of the endoplasmic reticulum, are rich in drug-metabolizing enzymes, particularly cytochrome P450s, making them an excellent tool for studying the metabolism of xenobiotics like this compound. nih.govunl.edu Researchers have utilized isolated microsomes from target organs such as the lung, liver, and kidney across various species to profile the metabolic fate of this compound. nih.govnih.gov

Studies using rat lung and liver microsomes have demonstrated that the biotransformation of this compound into a reactive, alkylating metabolite is a process that requires NADPH and oxygen and is inhibited by carbon monoxide, which is characteristic of a cytochrome P450-dependent monooxygenase system. nih.gov A key finding from these microsomal studies is the significant difference in metabolic activation between tissues. For instance, the pulmonary microsomal pathway for this compound alkylation in rats has a much lower Km (a measure of the substrate concentration at which the reaction rate is half of its maximum) than the hepatic pathway, indicating a higher affinity of the pulmonary enzymes for this compound. nih.gov

Comparative studies across species have revealed that high rates of this compound bioactivation are observed in lung microsomes from species susceptible to its pulmonary toxicity, such as cows, rats, mice, and rabbits. nih.gov Conversely, these species exhibit low rates of pulmonary glucuronidation, a detoxification pathway. nih.gov In contrast, hepatic glucuronidation rates are generally high, suggesting a protective role of the liver. nih.gov These findings from microsomal studies highlight that the balance between metabolic activation (Phase I) and detoxification (Phase II) pathways within a specific organ is a critical determinant of this compound's organ-specific toxicity. nih.govresearchgate.net

Table 1: Comparative Metabolic Activities in Tissue Microsomes

SpeciesTissueMetabolic PathwayRelative Activity Level
RatLungBioactivation (Alkylation)High
RatLiverBioactivation (Alkylation)Low (Higher Km)
RabbitLungBioactivationHigh
RabbitLiverGlucuronidationHigh
MouseLungBioactivationHigh
CowLungBioactivationHigh
HumanLungBioactivationMinimal

Mammalian Cell Lines (e.g., HepG2 cells, Pulmonary Carcinoma Cell Lines)

Mammalian cell lines offer a more integrated system than microsomes for studying the cellular effects of this compound, including its metabolism, cytotoxicity, and mechanisms of cell death. carnegiescience.edu Human hepatoma HepG2 cells have been used in conjunction with vaccinia virus-based expression systems to assess the metabolic activation of this compound by different human P450s. nih.gov

Of particular interest are pulmonary carcinoma cell lines, as this compound has been investigated as a potential antitumor agent for lung cancer. nih.gov Research has shown that human non-small cell lung cancer (NSCLC) cell lines, such as NCI-H322 and NCI-H358, can metabolically activate this compound. nih.gov The metabolic activation was found to be more significant in these NSCLC lines compared to small cell lung cancer lines, which showed undetectable levels of activation. nih.gov This differential activity suggests that certain lung cancers retain the metabolic characteristics of their cells of origin, such as Clara cells and type II alveolar cells, which are known sites of this compound activation. nih.gov

DNA Binding Assays and Cytotoxicity Evaluation in Cell Models

A critical aspect of this compound's toxicity is the covalent binding of its reactive metabolite(s) to cellular macromolecules, including DNA. acs.org DNA binding assays are therefore essential for quantifying the extent of metabolic activation and the genotoxic potential of the compound. An in situ DNA binding assay has been employed in HepG2 cells expressing different P450s to measure the formation of DNA-bound metabolites of this compound. nih.gov This assay revealed that human CYP1A2, CYP3A3, and CYP3A4 were particularly effective at producing DNA-binding metabolites. nih.gov

Cytotoxicity assays are used to assess the toxic effects of this compound on different cell types. mdpi.com Studies have shown that this compound is more cytotoxic to NSCLC cell lines that can metabolically activate it compared to small cell lines that cannot. nih.gov This correlation between metabolic activation and cytotoxicity provides strong evidence that the formation of a reactive metabolite is a prerequisite for its toxic effects in these cells. nih.gov

In Vivo Animal Models for Pathophysiological Research

While in vitro models are invaluable for mechanistic studies, in vivo animal models are necessary to understand the complex pathophysiological effects of this compound on a whole organism, including its organ-specific toxicity and the interplay between different organ systems. nih.govbiomedpharmajournal.org

Rodent Models (e.g., Mice, Rats, Hamsters) for Organ-Specific Toxicity

Rodent models have been extensively used to investigate the organ-specific toxicity of this compound. nih.govnih.gov These studies have been crucial in identifying the lung as the primary target organ for toxicity in many species. tdl.org

In rats, this compound administration leads to necrosis of the nonciliated bronchiolar epithelial cells (Clara cells). nih.gov Higher doses can also cause labored respiration, terminal bronchiolar epithelial necrosis, interstitial inflammation, and alveolar edema. nih.gov

Mice have also been used to study this compound's toxicity, with research showing bronchiolar cell necrosis and, at higher doses, severe pulmonary edema. nih.gov Interestingly, in certain mouse models of lung tumors, this compound demonstrated selective cytotoxicity towards tumors derived from nonciliated bronchiolar cells, while tumors of alveolar type II cell lineage were resistant. nih.gov Furthermore, studies in male mice have highlighted the potential for renal toxicity, with reactive metabolites formed in situ in the kidney causing damage to the proximal renal cortical tubules. nih.gov

Syrian hamsters have been used to model this compound's effects on lung tumors, showing cytotoxicity in normal and dysplastic bronchiolar lining cells and in certain types of bronchioloalveolar carcinomas. nih.gov

These rodent models have been instrumental in demonstrating the principle of organ-specific toxicity driven by localized metabolic activation. nih.govnih.govnih.gov

Table 3: Summary of this compound-Induced Organ-Specific Toxicity in Rodent Models

Rodent ModelPrimary Target Organ(s)Observed Pathological Changes
RatLungNecrosis of Clara cells, bronchiolar epithelial necrosis, interstitial inflammation, alveolar edema. nih.govnih.gov
MouseLung, KidneyBronchiolar cell necrosis, pulmonary edema, necrosis of proximal renal cortical tubules. nih.govnih.gov
HamsterLungCytotoxicity in bronchiolar lining cells and some bronchioloalveolar carcinomas. nih.gov

Lagomorph Models (e.g., Rabbits) for Developmental Toxicity Studies

Lagomorph models, particularly rabbits, have been instrumental in specific areas of this compound research, primarily focusing on the compound's effects on developing respiratory tissues. While comprehensive developmental toxicity studies covering the entire gestational period are not extensively documented in available literature, research has centered on the neonatal period, a critical time for lung maturation.

Studies in neonatal rabbits have demonstrated a heightened susceptibility of differentiating Clara cells to this compound-induced cytotoxicity compared to their mature counterparts in adult rabbits. nih.govnih.gov Research has shown that neonatal rabbits are susceptible to injury from this compound at lower doses than adult animals. physiology.org This increased sensitivity is observed despite neonatal rabbits having lower levels of the cytochrome P450 monooxygenases responsible for bioactivating this compound. nih.gov

The primary findings from these studies indicate that exposure to this compound during the early postnatal period can significantly disrupt the normal development and organization of the bronchiolar epithelium. nih.govphysiology.org Injury to the differentiating Clara cells, which act as progenitor cells in the bronchioles, impairs the normal pattern of postnatal lung development. nih.govnih.gov This disruption leads to long-term alterations in the structure of the bronchioles in adult rabbits that were exposed as neonates. nih.govphysiology.org The observed changes include a notable increase in the presence of squamous epithelial cells and a reduction in the number of ciliated cells within the distal bronchiolar epithelium. nih.gov Furthermore, there is a decreased expression of important markers of Clara cell differentiation, such as cytochrome P4502B and NADPH reductase. nih.gov

These findings from lagomorph models underscore the importance of the timing of exposure in determining the toxicological outcomes of this compound, with the developing lung being a particularly vulnerable target.

Genetically Modified Animal Models (e.g., Cyp4b1 Null Mice) for Defining Enzyme Roles

The development of genetically modified animal models has been a pivotal advancement in this compound research, allowing for the precise determination of the roles of specific enzymes in its metabolic activation. A key model in this area is the Cyp4b1 null mouse, which was generated to unambiguously define the in vivo function of the cytochrome P450 enzyme CYP4B1 in this compound-induced toxicity. nih.govnih.gov

CYP4B1 is an extrahepatic enzyme, with high expression in the lungs, that was shown in vitro to have a high capacity for bioactivating this compound. nih.govmdpi.com To confirm its role in the living organism, researchers created Cyp4b1 knockout mice by targeted gene disruption. nih.gov These mice were found to be viable and healthy, with no obvious physical or behavioral differences from their wild-type counterparts and no compensatory upregulation of other P450 enzymes. nih.govnih.gov

Studies comparing the response of Cyp4b1 null mice and wild-type mice to this compound administration provided definitive evidence of CYP4B1's critical role. nih.govnih.gov When wild-type mice were given this compound, they developed the characteristic lung and, to a lesser degree, kidney lesions associated with the toxin's activation. nih.govbohrium.com In stark contrast, the Cyp4b1 null mice were completely resistant to the toxic effects of this compound at the same dose, showing no signs of tissue damage. nih.govnih.gov

Further biochemical analysis using tissue microsomes from these models provided supporting data. Pulmonary and renal microsomes from wild-type mice effectively catalyzed the bioactivation of this compound. However, in microsomes from Cyp4b1 null mice, this metabolic activation was reduced by over 90% in the lung and was almost nonexistent in the kidney. nih.gov These results strongly indicate that CYP4B1 is the dominant enzyme responsible for converting this compound into its reactive, toxic metabolite in these target organs. nih.gov

The findings from the Cyp4b1 null mouse model have been conclusive, establishing that CYP4B1 is essential for the in vivo bioactivation of this compound and subsequent tissue toxicity. nih.govnih.gov This genetically modified animal model has proven to be an invaluable tool for dissecting the specific molecular pathways of this compound toxicity.

Table 1: Comparative Response to this compound in Wild-Type vs. Cyp4b1 Null Mice

ParameterWild-Type (Cyp4b1 +/+) MiceCyp4b1 Null (-/-) MiceReference
Response to this compound AdministrationCharacteristic lesions in the lung and kidneyLesions were completely absent nih.govnih.gov
In Vitro Bioactivation (Lung Microsomes)High rate of this compound bioactivation>90% decrease in bioactivation rate nih.gov
In Vitro Bioactivation (Kidney Microsomes)Significant bioactivation, especially in malesAlmost completely eradicated nih.gov
Conclusion on CYP4B1 Role-Critical enzyme for in vivo bioactivation of this compound nih.gov

Analytical and Biochemical Techniques Employed in this compound Research

A variety of sophisticated analytical and biochemical techniques have been essential for the isolation, characterization, quantification, and mechanistic study of this compound and its metabolites. These methodologies have underpinned the progress in understanding the toxicology of this compound.

Chromatographic Separations (e.g., High-Performance Liquid Chromatography, Ultra-Performance Liquid Chromatography–Mass Spectrometry, Thin-Layer Chromatography)

Chromatographic techniques are fundamental to this compound research for separating the compound from complex biological matrices and from other related furanoterpenoids.

High-Performance Liquid Chromatography (HPLC): HPLC has been a standard method for the quantification of this compound and other compounds in various samples. Methods often utilize a C18 column with a mobile phase consisting of a gradient of an aqueous component (like a buffer or dilute acid) and an organic solvent such as methanol (B129727) or acetonitrile. researchgate.netnih.gov Detection is commonly performed using a Diode Array Detector (DAD) or a standard UV detector. nih.gov HPLC is crucial for determining the concentration of the parent compound in pharmacokinetic and metabolism studies.

Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS): This technique offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. nih.gov UPLC coupled with mass spectrometry (often tandem MS or high-resolution MS like time-of-flight) is a powerful tool for metabolomics studies, enabling the detection and identification of this compound metabolites in biological fluids such as plasma, urine, and bile. pharmrxiv.deresearchgate.net The high sensitivity of UPLC-MS/MS is particularly valuable for identifying metabolites present at very low concentrations. pharmrxiv.de

Thin-Layer Chromatography (TLC): TLC is a simpler, cost-effective chromatographic method that has been used for the separation and qualitative or semi-quantitative analysis of furanoterpenoids, including this compound, from sweet potato extracts. nih.gov The separation is achieved on silica (B1680970) gel plates with various solvent systems, such as n-hexane-ethylacetate or benzene-methanol. nih.gov After separation, the compounds are often visualized by spraying with a reagent like Ehrlich's reagent, which produces colored spots, allowing for their identification based on their retention factor (Rf) values. nih.gov

Spectroscopic and Spectrophotometric Analyses (e.g., Mass Spectrometry, UV-Vis Spectrophotometry)

Spectroscopic and spectrophotometric methods are indispensable for the structural elucidation and quantification of this compound.

Mass Spectrometry (MS): MS is a critical tool for confirming the identity of this compound and for characterizing its metabolites. nih.gov When coupled with a chromatographic separation technique (like HPLC or UPLC), it provides both retention time and mass-to-charge ratio (m/z) data, which together offer a high degree of specificity. Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that is essential for identifying unknown metabolites. researchgate.net

UV-Vis Spectrophotometry: This technique is often used as a detection method in HPLC systems. researchgate.net The furan (B31954) ring in the this compound structure absorbs ultraviolet light at a characteristic wavelength, allowing for its quantification. UV-Vis spectrophotometry can also be used in colorimetric assays, for instance, after a reaction that produces a colored product. Following separation by TLC, spots corresponding to furanoterpenoids can be scraped from the plate, eluted, and quantified by measuring their optical density at a specific wavelength (e.g., 527 nm) after reacting with Ehrlich's reagent. nih.gov

Molecular Biology Approaches (e.g., Complementary DNA Expression Systems, Gene Knockouts)

Molecular biology techniques have provided profound insights into the enzymatic processes governing this compound's toxicity.

Complementary DNA (cDNA) Expression Systems: To identify the specific enzymes capable of metabolizing this compound, researchers have utilized cDNA expression systems. This approach involves introducing the cDNA of a particular enzyme, such as a cytochrome P450 isoform, into a host cell line that does not normally express it. researchgate.net The ability of these engineered cells to metabolize this compound can then be assessed. For example, cDNAs for various human and rabbit P450 enzymes have been expressed in cell lines to compare their relative efficiencies in bioactivating this compound. researchgate.net This technique has been crucial in demonstrating species differences in metabolism and in identifying enzymes like CYP4B1 as potent activators of the toxin. researchgate.netplos.org

Gene Knockouts: As detailed in section 6.2.4, the creation of gene knockout animal models, specifically the Cyp4b1 null mouse, has been a definitive molecular biology approach in this compound research. nih.govnih.gov By completely removing the gene that codes for a specific enzyme, scientists can observe the direct consequences on the metabolism and toxicity of this compound in a whole-organism context. nih.govmdpi.com This powerful technique provides in vivo validation for hypotheses generated from in vitro studies, such as those using cDNA expression systems. nih.gov

Q & A

Basic Research Questions

Q. What experimental models are appropriate for studying 1-Ipomeanol's pulmonary toxicity mechanisms?

  • Methodological Answer : Utilize comparative toxicology studies across species (e.g., murine models for mechanistic insights and bovine case studies for field observations). Murine models allow controlled investigation of metabolic activation via cytochrome P450 enzymes, while bovine necropsy data (e.g., interstitial pneumonia and emphysema) provide pathological correlations . Ensure dose-response studies align with observed toxicity thresholds in livestock (e.g., 7 kg/day of mold-infected sweet potatoes in cattle) .

Q. How do researchers standardize fungal induction protocols for this compound production in sweet potatoes?

  • Methodological Answer : Apply controlled fungal infections (e.g., Fusarium solani or Ceratocystis fimbriata) to damaged sweet potato tissue under defined humidity and temperature conditions. Quantify toxin production using HPLC or GC-MS, validating results against historical case studies of livestock poisoning . Include negative controls (uninfected tissue) to confirm toxin absence in baseline samples.

Q. What analytical techniques are recommended for quantifying this compound in biological samples?

  • Methodological Answer : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) for high sensitivity with immunohistochemistry to localize toxin distribution in lung tissues. Cross-validate findings with gas chromatography (GC) to address potential matrix interference, especially in heterogenous biological samples like decomposed plant material .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo toxicity data for this compound be resolved?

  • Methodological Answer : Perform parallel studies using isolated lung cell lines (e.g., alveolar epithelial cells) and whole-animal models to identify confounding factors such as metabolic clearance or immune responses. For example, in vitro models may underestimate toxicity due to lack of P450 enzyme activity, which is critical for this compound's bioactivation . Use pharmacokinetic modeling to reconcile dose discrepancies and adjust in vitro exposure levels.

Q. What methodologies are used to investigate species-specific differences in this compound metabolism?

  • Methodological Answer : Conduct comparative enzymology assays using liver microsomes from susceptible species (e.g., cattle, mice) versus resistant species (e.g., primates). Measure metabolite profiles (e.g., 4-ipomeanol derivatives) and correlate with CYP2E1/CYP3A4 expression levels. Computational docking studies can further predict toxin-enzyme interactions .

Q. How should researchers design studies to assess this compound's potential therapeutic applications in oncology?

  • Methodological Answer : Leverage structure-activity relationship (SAR) studies to modify this compound's furanoterpenoid backbone, enhancing tumor-selective cytotoxicity. Use xenograft models to test prodrug activation via tumor-specific P450 isoforms (e.g., CYP2B6 in glioblastoma). Incorporate toxicity mitigation strategies, such as localized delivery systems, to avoid off-target lung damage .

Methodological Frameworks for Research Design

  • Data Contradiction Analysis : Apply the PICO framework (Population, Intervention, Comparison, Outcome) to isolate variables in conflicting studies. For example, compare toxin bioavailability in cattle fed moldy vs. sterilized sweet potatoes .
  • Ethical & Feasibility Considerations : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate translational studies, ensuring compliance with animal welfare guidelines and reproducibility standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.